

Quantum Mechanical Calculations for 4-(Imidazol-1-yl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(Imidazol-1-yl)phenol

Cat. No.: B155665

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This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the electronic and structural properties of **4-(Imidazol-1-yl)phenol**. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical basis, computational methodologies, and key findings derived from such studies. The imidazole moiety is a crucial component in many biologically active compounds, and understanding its quantum mechanical properties is vital for rational drug design and materials science.^{[1][2]}

Introduction to Computational Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems.^{[1][3]} For a molecule like **4-(Imidazol-1-yl)phenol**, these calculations can provide valuable insights into its geometric structure, electronic characteristics, and spectroscopic signatures. This data is critical for understanding its reactivity, stability, and potential interactions in a biological environment.^{[3][4]} Computational studies allow for the exploration of molecular properties that may be difficult or costly to measure experimentally.

Computational Methodology

The theoretical calculations for imidazole derivatives are consistently performed using the Gaussian suite of programs, with DFT being the method of choice. A common and reliable approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.^{[5][6][7]} This is typically paired with a

Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[3][5][6][7]

Geometry Optimization

The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically varied until the lowest energy conformation is found.[1][7] Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.[8]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[1][3][5] The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[4][6][7]
- **Molecular Electrostatic Potential (MEP):** The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating the regions most susceptible to electrophilic and nucleophilic attack.[3]
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis is used to study charge transfer and intramolecular interactions.[2][9]
- **Mulliken Population Analysis:** This method partitions the total electron density among the atoms in the molecule, providing atomic charges.[3]

Spectroscopic Predictions

Quantum mechanical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation:

- Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the positions of peaks in IR and Raman spectra.[5]
- Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic shielding tensors for predicting ^1H and ^{13}C NMR chemical shifts.[2][10]
- UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.[5][9]

Key Calculated Properties

The following tables summarize the kind of quantitative data that can be obtained from quantum mechanical calculations on **4-(Imidazol-1-yl)phenol**, based on typical values for similar imidazole derivatives found in the literature.

Table 1: Key Quantum Chemical Parameters

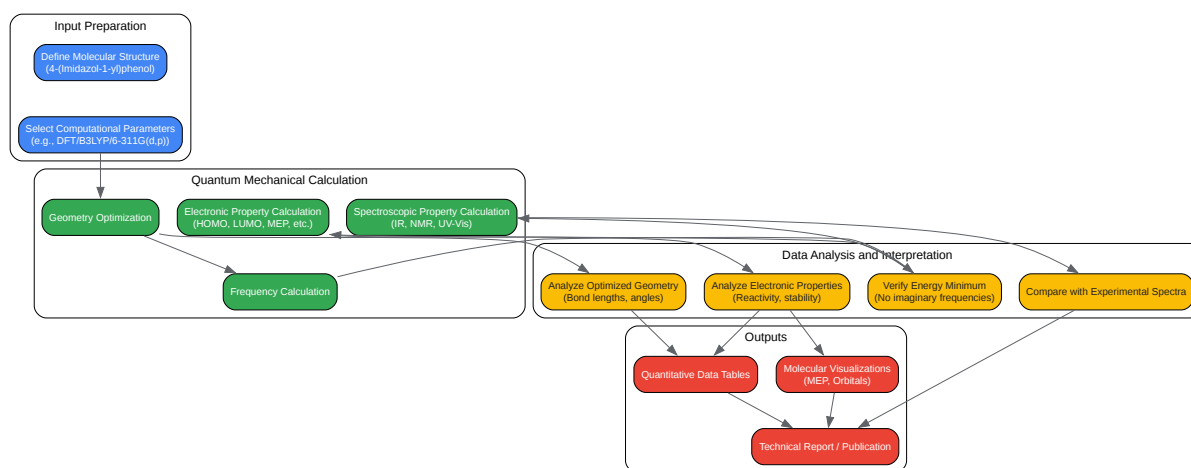
Parameter	Value	Unit	Significance
EHOMO	-5.0 to -6.5	eV	Electron-donating ability
ELUMO	-1.0 to -2.5	eV	Electron-accepting ability
Energy Gap (ΔE)	2.5 to 4.5	eV	Chemical reactivity and stability[6][7]
Ionization Potential (I)	5.0 to 6.5	eV	Energy required to remove an electron[1][6]
Electron Affinity (A)	1.0 to 2.5	eV	Energy released upon gaining an electron[6]
Electronegativity (χ)	3.0 to 4.5	eV	Tendency to attract electrons
Chemical Hardness (η)	1.2 to 2.3	eV	Resistance to change in electron distribution[6]
Chemical Softness (S)	0.4 to 0.8	eV ⁻¹	Reciprocal of hardness[6]
Electrophilicity Index (ω)	4.0 to 6.0	eV	Propensity to accept electrons[6][7]
Dipole Moment (μ)	2.0 to 4.0	Debye	Molecular polarity

Table 2: Selected Optimized Geometric Parameters

Parameter	Bond/Angle	Typical Calculated Value	Unit
Bond Length	C-N (Imidazole-Phenol)	1.40 - 1.45	Å
Bond Length	C=N (Imidazole)	1.30 - 1.35	Å
Bond Length	C-O (Phenol)	1.35 - 1.40	Å
Bond Angle	C-N-C (Imidazole)	105 - 110	Degrees
Dihedral Angle	Imidazole-Phenol	20 - 45	Degrees ^[11]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical analysis of a molecule like **4-(Imidazol-1-yl)phenol**.



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Computational workflow for quantum mechanical analysis.

Conclusion

Quantum mechanical calculations offer a powerful and insightful approach to studying the properties of **4-(Imidazol-1-yl)phenol**. By employing methods like DFT, researchers can gain a detailed understanding of its structural, electronic, and spectroscopic characteristics. This knowledge is invaluable for applications in medicinal chemistry and materials science, enabling

the prediction of molecular behavior and the design of new functional molecules. The synergy between computational predictions and experimental validation continues to be a driving force in modern chemical research.

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